N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Description

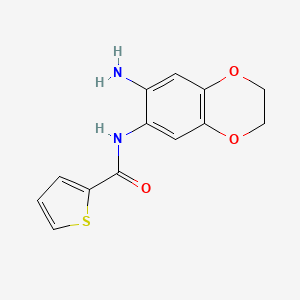

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin core substituted with an amino group at position 7 and a thiophene-2-carboxamide moiety at position 4. The benzodioxin scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, while the thiophene-carboxamide group may enhance interactions with biological targets.

Properties

IUPAC Name |

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-8-6-10-11(18-4-3-17-10)7-9(8)15-13(16)12-2-1-5-19-12/h1-2,5-7H,3-4,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNUKWTXUIXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with 2,3-dihydro-1,4-benzodioxin-6-amine as the core structure. This compound is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide.

Reduction: Formation of N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide has shown potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine: Research has indicated that this compound may have neuroprotective properties. It has been studied for its potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Industry: In the materials industry, this compound can be used to develop new polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzodioxin/Benzoxazine Core

The benzodioxin ring system is a common motif in bioactive molecules. Key analogs include:

- Amino Group (Target Compound): The electron-donating amino group at position 7 likely enhances solubility and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or trifluorophenyl (lipophilic) substituents in analogs .

- Hydroxy Methyl () : In antihepatotoxic flavones, the hydroxymethyl group on the dioxane ring improved activity, suggesting that polar substituents may optimize interactions with liver enzymes or free radicals .

- Fluorinated Groups () : The trifluorophenyl group in the patent compound enhances lipophilicity and metabolic stability, critical for antiparasitic activity against heartworm .

Attached Moieties and Bioactivity

- Thiophene-2-Carboxamide : Present in both the target compound and the heartworm treatment patent compound (). The thiophene ring’s aromaticity and sulfur atom may facilitate π-π stacking or hydrophobic interactions with protein targets. However, the patent compound’s additional isopropyl and trifluorophenyl groups likely increase target specificity .

- Flavone/Coumarin Systems () : These moieties contribute to antioxidant properties in antihepatotoxic agents. The target compound’s thiophene-carboxamide may lack similar redox activity but could engage in alternative mechanisms .

Structure-Activity Relationship (SAR) Insights

- Position of Substituents: Antihepatotoxic activity in correlates with substituents at position 2" on the dioxane ring. Similarly, the target compound’s amino group at position 7 may influence binding orientation or solubility .

Biological Activity

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta aggregation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 246.27 g/mol |

| CAS Number | Not available |

| Synonyms | N-(7-amino-benzodioxin) thiophene carboxamide |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives of benzofuran and benzothiophene have been shown to modulate amyloid-beta (Aβ) aggregation. A study indicated that certain compounds could either promote or inhibit Aβ42 fibrillogenesis depending on their structural characteristics and substituents on the phenyl ring .

In particular, compounds with a methoxyphenol moiety demonstrated inhibition of Aβ42 aggregation, while others with a 4-methoxyphenyl moiety promoted fibrillogenesis . This suggests that this compound may also exhibit similar dual activities based on its structural features.

Case Study 1: Modulation of Aβ Aggregation

In a notable study focusing on benzofuran and benzothiophene derivatives, it was found that specific substituents could significantly alter their ability to modulate Aβ aggregation. The compounds were tested for their effects on fibrillogenesis at varying concentrations (1 μM to 25 μM), revealing a dose-dependent relationship with significant increases in ThT fluorescence indicating enhanced fibril formation .

Case Study 2: Antiproliferative Activity

Another study investigated the antiproliferative effects of synthesized derivatives against cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range against both lung and breast cancer cells. These findings suggest that modifications on the benzodioxin scaffold can lead to enhanced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.